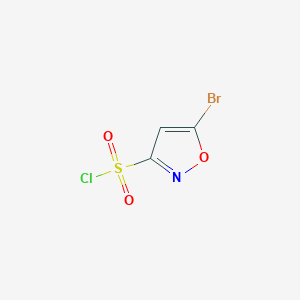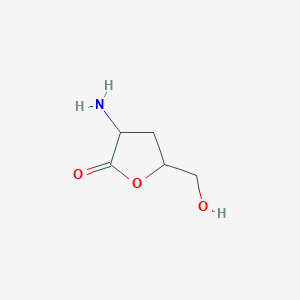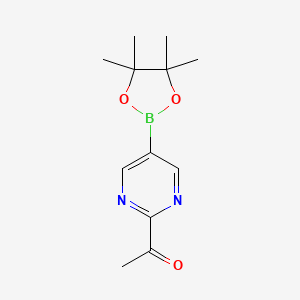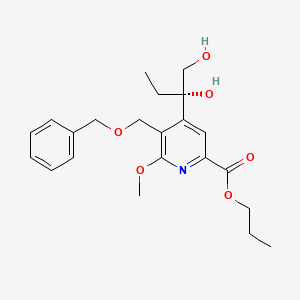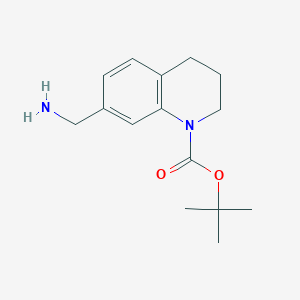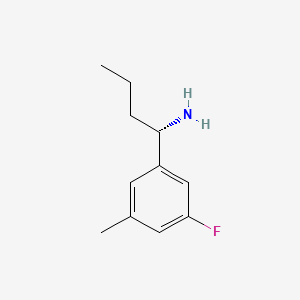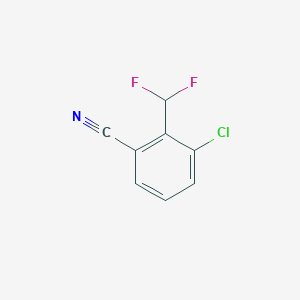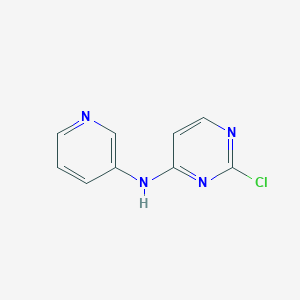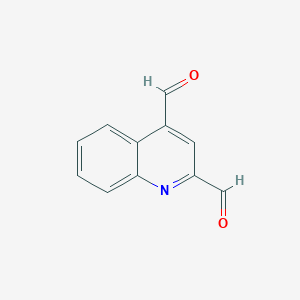
Quinoline-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-2,4-dicarbaldehyde is a heterocyclic aromatic compound that features a quinoline ring system with aldehyde groups at the 2 and 4 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the cyclization of aryl amines with acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . Another method includes the use of microwave-assisted intramolecular cyclization of substituted pyrimidine carbaldehydes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dicarboxylic acid using oxidizing agents.
Reduction: Formation of quinoline-2,4-dimethanol through reduction with reducing agents.
Substitution: Electrophilic substitution reactions at the quinoline ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: Quinoline-2,4-dimethanol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinoline-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Quinoline-2,4-dicarbaldehyde can be compared with other quinoline derivatives:
Quinoline-2-carbaldehyde: Similar structure but with only one aldehyde group at the 2 position. It exhibits different reactivity and applications.
Quinoline-4-carbaldehyde: Aldehyde group at the 4 position, leading to distinct chemical behavior and uses.
Quinoline-2,4-dicarboxylic acid: Oxidized form of this compound, used in different synthetic and industrial applications.
Uniqueness: this compound’s dual aldehyde functionality at the 2 and 4 positions makes it a versatile intermediate for various chemical transformations and applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
quinoline-2,4-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO2/c13-6-8-5-9(7-14)12-11-4-2-1-3-10(8)11/h1-7H |
InChI Key |
HWLOAAFCSVWBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
